Tafluprost acid-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

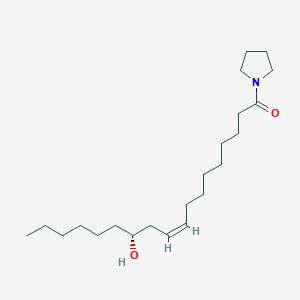

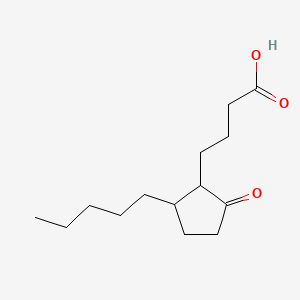

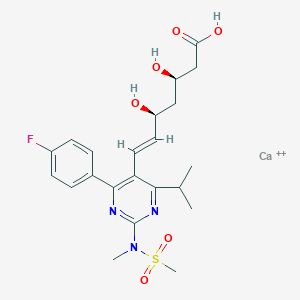

Tafluprost (free acid)-d4 is a fluorinated analog of prostaglandin F2-alpha. It is primarily used in the treatment of open-angle glaucoma and ocular hypertension. This compound is a prostaglandin analog that helps reduce intraocular pressure by increasing the outflow of aqueous humor from the eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tafluprost involves several steps, including the use of fluorinated intermediates and various reagents. One method involves adding methanol solution and anhydrous potassium carbonate into a reaction bottle, stirring at 20-25°C, and then adjusting the pH with acetic acid. The mixture is then washed with saturated sodium bicarbonate and sodium chloride solutions, followed by drying and filtration .

Industrial Production Methods

Industrial production of tafluprost typically involves large-scale preparation methods that ensure high yield and purity. For instance, the use of fluorinated intermediates and specific reaction conditions, such as controlled temperature and pH, are crucial for the efficient production of tafluprost .

Chemical Reactions Analysis

Types of Reactions

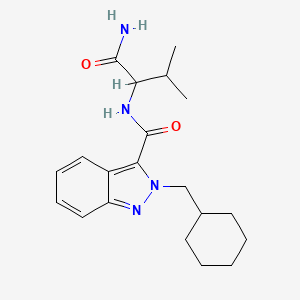

Tafluprost undergoes various chemical reactions, including:

Hydrolysis: Tafluprost is rapidly hydrolyzed by corneal esterases to form its biologically active acid metabolite.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of tafluprost include methanol, anhydrous potassium carbonate, acetic acid, and various solvents like ethyl acetate .

Major Products Formed

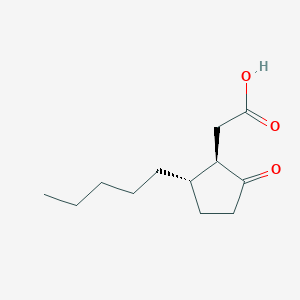

The major products formed from the reactions of tafluprost include its active acid metabolite and various inactivated forms such as 1,2-dinortafluprost acid and 1,2,3,4-tetranortafluprost acid .

Scientific Research Applications

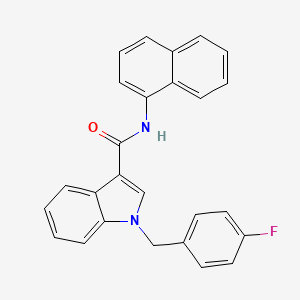

Tafluprost is widely used in scientific research, particularly in the fields of ophthalmology and pharmacology. Its primary application is in the treatment of glaucoma and ocular hypertension, where it has shown significant efficacy in reducing intraocular pressure . Additionally, tafluprost is used in research to study the mechanisms of prostaglandin analogs and their effects on intraocular pressure .

Mechanism of Action

Tafluprost exerts its effects by acting as a selective agonist at the prostaglandin F receptor. This action increases the outflow of aqueous humor from the eyes, thereby reducing intraocular pressure . The compound is rapidly hydrolyzed by corneal esterases to form its active acid metabolite, which is responsible for its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tafluprost is unique among prostaglandin analogs due to its fluorinated structure, which enhances its stability and efficacy. It has a higher affinity for the prostaglandin F receptor compared to other analogs, making it a potent option for reducing intraocular pressure .

Properties

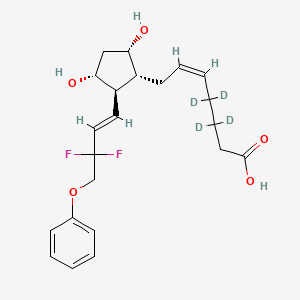

Molecular Formula |

C22H28F2O5 |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

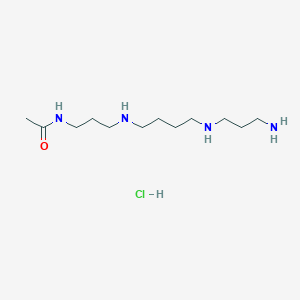

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C22H28F2O5/c23-22(24,15-29-16-8-4-3-5-9-16)13-12-18-17(19(25)14-20(18)26)10-6-1-2-7-11-21(27)28/h1,3-6,8-9,12-13,17-20,25-26H,2,7,10-11,14-15H2,(H,27,28)/b6-1-,13-12+/t17-,18-,19+,20-/m1/s1/i2D2,7D2 |

InChI Key |

KIQXRQVVYTYYAZ-CFBVNRQSSA-N |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)(F)F)CC=CCCCC(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z,12R)-12-hydroxy-N-[(1S)-1-phenylethyl]octadec-9-enamide](/img/structure/B10765044.png)

![(1R,3S,11S,12S,13R,15S,16S,17S,19S,23R,25S,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765055.png)

![(14S,17Z)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B10765056.png)

![2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol](/img/structure/B10765069.png)

![3,13,15,25,35,37-Hexahydroxy-11,33-bis[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765109.png)

![3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B10765116.png)